![molecular formula C12H12N2O3 B068080 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-64-7](/img/structure/B68080.png)
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential role in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound may enhance therapeutic efficacy against various diseases, including autoimmune disorders and inflammatory conditions .
Case Study: Anti-inflammatory Activity
A study explored the anti-inflammatory properties of derivatives derived from this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Agricultural Chemistry
Agrochemical Development
This compound is utilized in developing new agrochemicals, particularly as a potential herbicide or pesticide. Its efficacy in improving crop yields while protecting against pests has been highlighted in various studies .
Data Table: Agrochemical Efficacy
Compound Derivative | Application | Efficacy (%) |
---|---|---|
Derivative A | Herbicide | 85 |
Derivative B | Pesticide | 90 |
Material Science
Advanced Materials Development
Research has indicated that this compound can be explored for its potential in creating advanced materials such as polymers and coatings. These materials may exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .
Biochemical Studies
Enzyme Inhibition Studies
The compound is used extensively in biochemical research to study enzyme inhibition and receptor binding. Its role aids researchers in understanding various biological pathways and mechanisms, particularly in drug design and discovery processes .
Data Table: Enzyme Inhibition Activity
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material to ensure accuracy and reliability in quantifying related compounds across various samples .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-indole-4-carboxylic acid
- 1-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Comparison: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrazole ring. Compared to similar compounds like 1-(4-methoxyphenyl)-5-methyl-1H-indole-4-carboxylic acid and 1-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, it may exhibit different biological activities and chemical reactivity due to the differences in their core structures .
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising activity against various cancer cell lines.
Case Studies and Findings
-
Cell Line Studies :
- In vitro studies indicated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values reported at approximately 3.79 µM and 12.50 µM respectively .
- A comparative analysis with other pyrazole derivatives showed that compounds containing similar structures could inhibit the growth of lung cancer (NCI-H460), colorectal cancer (HT-29), and pancreatic cancer cells .
- Mechanism of Action :
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.
Research Findings
- In vivo models demonstrated that this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, revealing effectiveness against various bacterial strains.
Efficacy Data
- The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against resistant bacterial strains, surpassing traditional antibiotics in certain assays .
Table 1: Biological Activity Summary
Table 2: Comparative IC50 Values Among Pyrazole Derivatives
Compound Name | Cell Line | IC50 Value |
---|---|---|
Compound A (similar structure) | NCI-H460 | 42.30 µM |
Compound B | HT-29 | 26 µM |
1-(4-Methoxyphenyl)-5-methyl... | MDA-MB-231 | ~3.79 µM |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-64-7 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.